molecular formula O3Re2-6 B080533 Rhenium oxide (Re2O3) CAS No. 12060-05-8

Rhenium oxide (Re2O3)

Cat. No.: B080533
CAS No.: 12060-05-8
M. Wt: 420.41 g/mol
InChI Key: PBRWNRWCFVQSBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dirhenium trioxide (Re₂O₃) is a rhenium-based oxide compound characterized by a structure containing two rhenium atoms in the +3 oxidation state bridged by oxygen atoms. These compounds exhibit unique biological and catalytic properties, such as antioxidant and antitumor activities, driven by their quadruple metal-metal bonds and ligand interactions . This article focuses on comparative analyses of dirhenium(III) carboxylates (e.g., cis- and trans-dicarboxylates) with analogous compounds, leveraging available research findings.

Properties

CAS No.

12060-05-8

Molecular Formula

O3Re2-6

Molecular Weight

420.41 g/mol

IUPAC Name

tris(oxygen(2-));rhenium

InChI

InChI=1S/3O.2Re/q3*-2;;

InChI Key

PBRWNRWCFVQSBR-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Re].[Re]

Other CAS No.

12624-27-0

Synonyms

dirhenium trioxide

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Efficacy of Dirhenium Complexes and Cisplatin

Parameter Re1 + Cisplatin Cisplatin Alone Reference
Tumor Growth Inhibition 85% reduction 60% reduction
RBC Stabilization 90% normal RBCs 50% normal RBCs
Hemoglobin Retention 12.5 g/dL 9.0 g/dL

Transition Metal Oxides (TiO₂, MoO₃)

While dirhenium trioxide (Re₂O₃) shares the "trioxide" nomenclature with TiO₂ and MoO₃, its biological and catalytic properties differ significantly:

  • Titanium Dioxide (TiO₂): Used in photocatalysis and nanotechnology due to its high surface area and UV reactivity. Unlike dirhenium complexes, TiO₂ lacks direct antitumor activity but is employed in drug delivery systems .
  • Molybdenum Trioxide (MoO₃): Primarily industrial (e.g., catalysts, coatings).

Table 2: Key Differences Between Re₂O₃ and Other Metal Oxides

Property Re₂O₃ (Dirhenium Trioxide) TiO₂ MoO₃
Primary Use Catalysis, biomedical Photocatalysis Industrial catalysts
Antitumor Activity Indirect (via complexes) None None
Toxicity Low (carboxylates) Low High

Metal-Organic Antioxidants

Dirhenium carboxylates represent a novel class of δ-antioxidants, distinct from polyphenol- or flavonoid-based metal complexes:

  • Mechanism: The Re–Re bond enables direct radical scavenging, whereas polyphenol ligands rely on π-unsaturated systems for electron donation .
  • Superoxide Dismutase (SOD) Activation : Cis-dirhenium dicarboxylates exhibit higher SOD activation (70% increase) compared to trans-isomers (30% increase), correlating with their antioxidant potency .

Table 3: Antioxidant Properties of Dirhenium Complexes

Property Cis-Dicarboxylate Trans-Dicarboxylate Reference
SOD Activation 70% increase 30% increase
Radical Scavenging 85% efficiency 50% efficiency

Structural Isomerism in Dirhenium Complexes

Cis- and trans-dirhenium dicarboxylates exhibit divergent bioactivities despite similar antitumor efficacy:

  • Cis-Isomers : Higher SOD activation and antioxidant activity due to ligand spatial alignment, enabling faster interaction with SOD’s active site .
  • Trans-Isomers : Reduced antioxidant effects but comparable tumor growth inhibition, suggesting alternative pathways (e.g., apoptosis induction) .

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing dirhenium trioxide (Re₂O₃) in academic research?

  • Methodological Answer : Synthesis of Re₂O₃ typically involves controlled thermal decomposition of rhenium(VII) oxide (Re₂O₇) under inert atmospheres or reduction of perrhenic acid (HReO₄) with hydrogen gas. Characterization requires a combination of powder X-ray diffraction (PXRD) to confirm crystallinity, scanning electron microscopy (SEM) for morphological analysis, and energy-dispersive X-ray spectroscopy (EDS) for elemental composition. Thermogravimetric analysis (TGA) can monitor decomposition pathways. For reproducibility, document reaction conditions (temperature, pressure, gas flow rates) and validate purity using spectroscopic techniques like FT-IR or Raman .

Q. How can researchers determine the crystal structure of dirhenium trioxide using crystallographic software?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) data can be processed using the SHELX suite (e.g., SHELXD for structure solution and SHELXL for refinement). Key steps include:
  • Data collection at low temperatures to minimize thermal motion.
  • Structure solution via direct methods or Patterson maps.
  • Refinement with anisotropic displacement parameters and validation using R-factors (<5% for high-quality data).
    Cross-validate results with density functional theory (DFT)-optimized structures to resolve ambiguities in oxygen coordination .

Q. What protocols ensure reproducibility in dirhenium trioxide synthesis across laboratories?

  • Methodological Answer :
  • Provide detailed experimental procedures in supplementary materials, including exact reagent ratios, reaction times, and equipment specifications.
  • Use standardized reference materials (e.g., NIST-certified reagents) to minimize batch variability.
  • Share raw data (PXRD patterns, SEM images) via repositories like Zenodo for independent verification .

Advanced Research Questions

Q. How can dirhenium trioxide’s redox behavior be systematically studied to resolve contradictions in catalytic activity reports?

  • Methodological Answer :
  • Perform cyclic voltammetry (CV) under inert conditions to isolate Re₂O₃’s intrinsic redox activity.
  • Pair electrochemical data with in-situ X-ray absorption spectroscopy (XAS) to track oxidation state changes during catalysis.
  • Compare results across solvents (e.g., aqueous vs. non-polar) and pH conditions to identify environment-dependent mechanisms. Contradictions may arise from surface oxidation or impurity phases, so include XPS surface analysis .

Q. What experimental designs are effective for evaluating dirhenium trioxide’s role in overcoming cisplatin resistance in cancer models?

  • Methodological Answer :
  • Use tumor-bearing rodent models (e.g., T8 and T8* groups) to compare Re₂O₃-cisplatin combinations vs. monotherapies.
  • Monitor biomarkers like ceruloplasmin (a cisplatin resistance indicator) via ELISA. Statistical analysis (ANOVA) should assess significance in tumor inhibition and biomarker suppression.
  • Include control groups to isolate Re₂O₃’s contribution to chemosensitization .

Q. How can computational modeling enhance understanding of Re₂O₃’s electronic structure and its implications for photocatalysis?

  • Methodological Answer :
  • Employ DFT calculations to map band structures and density of states (DOS) using software like VASP or Gaussian.
  • Validate models against experimental UV-vis spectra and photoluminescence data.
  • Simulate surface interactions (e.g., CO₂ adsorption) to predict catalytic pathways for applications in CO₂ reduction .

Q. What strategies address discrepancies in reported toxicity profiles of dirhenium trioxide?

  • Methodological Answer :
  • Conduct dose-response studies in multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
  • Use omics approaches (transcriptomics/proteomics) to map mechanistic pathways (e.g., oxidative stress vs. DNA damage).
  • Compare results with structurally analogous oxides (e.g., Sb₂O₃) to contextualize toxicity .

Data Management & Reporting

Q. What best practices ensure transparency in dirhenium trioxide research data?

  • Methodological Answer :
  • Upload raw datasets (spectra, crystallographic files) to public repositories (e.g., Zenodo, CCDC) with unique DOIs.
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by annotating metadata comprehensively.
  • Use standardized file formats (CIF for crystallography, .txt for spectral data) .

Q. How should researchers present conflicting data on Re₂O₃’s catalytic efficiency in peer-reviewed manuscripts?

  • Methodological Answer :
  • Tabulate comparative results (e.g., turnover numbers, activation energies) across studies, highlighting variables like substrate purity or reactor design.
  • Discuss potential sources of error (e.g., incomplete surface passivation) and propose validation experiments (e.g., controlled atmosphere replication) .

Ethical & Collaborative Considerations

Q. How can interdisciplinary collaborations advance dirhenium trioxide research?

  • Methodological Answer :
  • Form partnerships with computational chemists for mechanistic modeling and material scientists for advanced characterization (e.g., TEM-EELS).
  • Engage in research networks (e.g., TERRE-NET for arsenic trioxide remediation) to share protocols and troubleshoot challenges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.